

# A Comparative Analysis of Biocompatibility: Terephthalate Polymers Versus Polylactic Acid

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## Compound of Interest

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For researchers, scientists, and drug development professionals, the selection of biocompatible materials is a critical decision in the design and development of medical devices and drug delivery systems. This guide provides an objective comparison of the biocompatibility of two commonly used polymer families: **terephthalates**, primarily represented by polyethylene **terephthalate** (PET), and polylactic acid (PLA). The following sections detail experimental data and methodologies related to key biocompatibility assays, offering a comprehensive resource for material selection.

## In Vitro Biocompatibility: A Tale of Two Polymers

The initial assessment of a material's biocompatibility is often conducted through in vitro assays that evaluate its potential to cause cellular damage. These tests provide crucial data on cytotoxicity and hemocompatibility.

### Cytotoxicity Assessment

Cytotoxicity assays measure the degree to which a material is toxic to cells. A common method is the MTT assay, which assesses cell metabolic activity as an indicator of cell viability. Another method is the direct contact test, as outlined in standards like ISO 10993-5, where cells are grown in direct contact with the material.<sup>[1][2][3][4][5]</sup>

Studies have shown that both PET and PLA generally exhibit low cytotoxicity. However, the manufacturing process, including any additives or residual monomers, can significantly influence the results. For instance, a comparative study on the cell-transforming potential of

secondary nanoplastics found that while PLA did not induce cell transformation, the highest concentration of PET tested showed a potential to act as a non-genotoxic tumor promoter.[6] Another study comparing microplastics of PET and PLA on earthworms suggested that PLA might cause a higher degree of oxidative stress.[7]

Polymer	Assay	Cell Line	Results	Reference
Polyethylene Terephthalate (PET)	MTT Assay	L929 fibroblasts	Generally non-cytotoxic, but some studies with nanoparticles show dose-dependent decreases in cell viability.	[8][9]
Cell Transformation Assay	Bhas 42 cells	Highest concentration showed potential for tumor promotion.	[6]	
Polylactic Acid (PLA)	MTT Assay	L929 fibroblasts	Generally non-cytotoxic, with cell viability often exceeding 70%.	[10]
Cell Transformation Assay	Bhas 42 cells	No significant cell transformation observed.	[6]	

## Hemocompatibility: The Blood Interface

For materials intended for blood-contacting applications, assessing their hemocompatibility is paramount. The hemolysis assay, which measures the lysis of red blood cells, is a primary

indicator. The ASTM F756 standard provides a protocol for assessing the hemolytic properties of materials.[\[11\]](#)

Both PET and PLA are generally considered to be non-hemolytic. Studies on PET copolyesters intended for heart assist devices showed a hemolytic index well below the 2% threshold for non-hemolytic materials.[\[11\]](#)[\[12\]](#) Similarly, various formulations of PLA have been shown to have negligible hemolytic activity.

Polymer	Assay	Results (% Hemolysis)	Classification (ASTM F756)	Reference
Polyethylene Terephthalate (PET) Copolyester	Hemolysis Assay	$0.14 \pm 0.07\%$	Non-hemolytic	<a href="#">[11]</a> <a href="#">[12]</a>
Polylactic Acid (PLA)	Hemolysis Assay	< 2%	Non-hemolytic	<a href="#">[11]</a>

## In Vivo Biocompatibility: The Host Response

In vivo studies provide a more comprehensive understanding of a material's biocompatibility by evaluating the tissue response to implantation. These studies, often guided by standards like ISO 10993-6, assess parameters such as inflammation, fibrous capsule formation, and tissue integration.

The implantation of any foreign material will elicit an inflammatory response.[\[13\]](#)[\[14\]](#)[\[15\]](#) For both PET and PLA, this initial inflammatory reaction is typically acute and subsides over time. However, the degradation of PLA into lactic acid can create an acidic microenvironment, which may prolong the inflammatory response and lead to the polarization of macrophages towards a pro-inflammatory M1 phenotype.[\[16\]](#)[\[17\]](#)

The thickness of the fibrous capsule that forms around an implant is a key indicator of the foreign body reaction. Studies on PLA implants have shown that the surface topography can significantly influence the thickness of this capsule, with smoother surfaces generally leading to a thinner capsule.[\[18\]](#) Comparative studies on the in vivo inflammatory response have shown

that PET stimulates a similar inflammatory response to other commonly used biomaterials like PTFE.[14]

Polymer	Animal Model	Implantation Site	Key Findings	Reference
Polyethylene Terephthalate (PET)	Mouse	Peritoneum	Stimulated a similar inflammatory response to PTFE, aluminum, and titanium.	[14]
Polylactic Acid (PLA)	Rabbit	Subcutaneous	Surface topography influences the inflammatory response and fibrous capsule thickness.	[18]
Rat	Subcutaneous	Degradation products can lead to a pro-inflammatory macrophage response.	[16]	

## Experimental Protocols in Detail

To ensure the reproducibility and validity of biocompatibility testing, standardized protocols are essential. Below are detailed methodologies for the key experiments cited in this guide.

### MTT Cytotoxicity Assay (Based on ISO 10993-5)

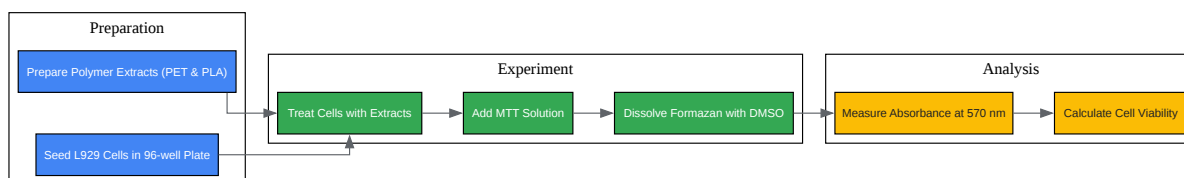
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

#### Materials:

- L929 mouse fibroblast cells (or other appropriate cell line)
- Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
- MTT solution (5 mg/mL in phosphate-buffered saline (PBS))
- Dimethyl sulfoxide (DMSO)
- Test polymer samples (PET and PLA) and negative/positive controls
- 96-well cell culture plates

#### Procedure:

- Cell Seeding: Seed L929 cells into 96-well plates at a density of  $1 \times 10^4$  cells/well and incubate for 24 hours to allow for cell attachment.
- Material Extraction: Prepare extracts of the test polymers (PET and PLA) and controls by incubating them in culture medium (e.g., 1 cm<sup>2</sup>/mL) for 24 hours at 37°C, according to ISO 10993-12.
- Cell Treatment: Remove the culture medium from the cells and replace it with the prepared material extracts. Incubate for 24, 48, and 72 hours.
- MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage relative to the negative control. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[3]



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Workflow for the MTT Cytotoxicity Assay.

## Hemolysis Assay (Based on ASTM F756)

This assay determines the hemolytic properties of materials by measuring the amount of hemoglobin released from red blood cells upon contact with the material.

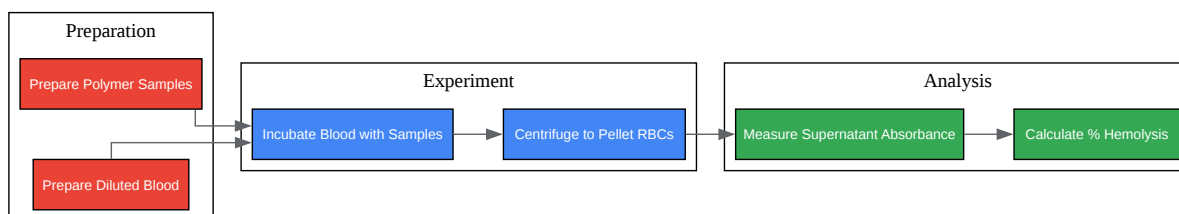
Materials:

- Freshly collected rabbit or human blood with anticoagulant (e.g., citrate)
- Phosphate-buffered saline (PBS)
- Test polymer samples (PET and PLA)
- Positive control (e.g., Triton X-100) and negative control (e.g., polyethylene)
- Spectrophotometer

Procedure:

- Blood Preparation: Dilute the anticoagulated blood with PBS.
- Material Incubation: Place the test polymer samples in contact with the diluted blood in test tubes. Prepare positive and negative controls similarly.

- Incubation: Incubate the tubes at 37°C for a specified time (e.g., 4 hours) with gentle agitation.
- Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.
- Absorbance Measurement: Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).
- Data Analysis: Calculate the percentage of hemolysis relative to the positive control. Materials with a hemolysis percentage below 2% are considered non-hemolytic.[11]



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Workflow for the Hemolysis Assay.

## In Vivo Implantation Study (Based on ISO 10993-6)

This study evaluates the local pathological effects on living tissue at both the macroscopic and microscopic levels after implantation of a material sample.

Materials:

- Test polymer samples (PET and PLA) sterilized according to the intended clinical use.
- Control material with known biocompatibility.
- Surgical instruments.

- Animal model (e.g., rats or rabbits).
- Histological processing reagents (formalin, paraffin, stains like Hematoxylin and Eosin).

#### Procedure:

- **Animal Model and Implantation:** Surgically implant the sterile test and control materials into a suitable tissue site (e.g., subcutaneous or muscle) of the animal model.
- **Implantation Periods:** Maintain the implants for specific time periods (e.g., 1, 4, and 12 weeks) to assess acute, subacute, and chronic tissue responses.
- **Explantation and Macroscopic Evaluation:** At the end of each period, euthanize the animals and explant the implant sites. Macroscopically evaluate the sites for signs of inflammation, encapsulation, and other tissue reactions.
- **Histological Processing and Microscopic Evaluation:** Fix the explanted tissues in formalin, embed them in paraffin, and section them. Stain the sections (e.g., with H&E) and microscopically evaluate the tissue response, including the inflammatory cell infiltrate, fibrous capsule thickness, and tissue integration.
- **Scoring and Analysis:** Score the histological parameters according to a standardized grading system to quantitatively compare the tissue response to the different materials.

## Signaling Pathways in Biocompatibility

The interaction of a material with the biological environment triggers a cascade of cellular signaling events that ultimately determine the biocompatibility of the material.

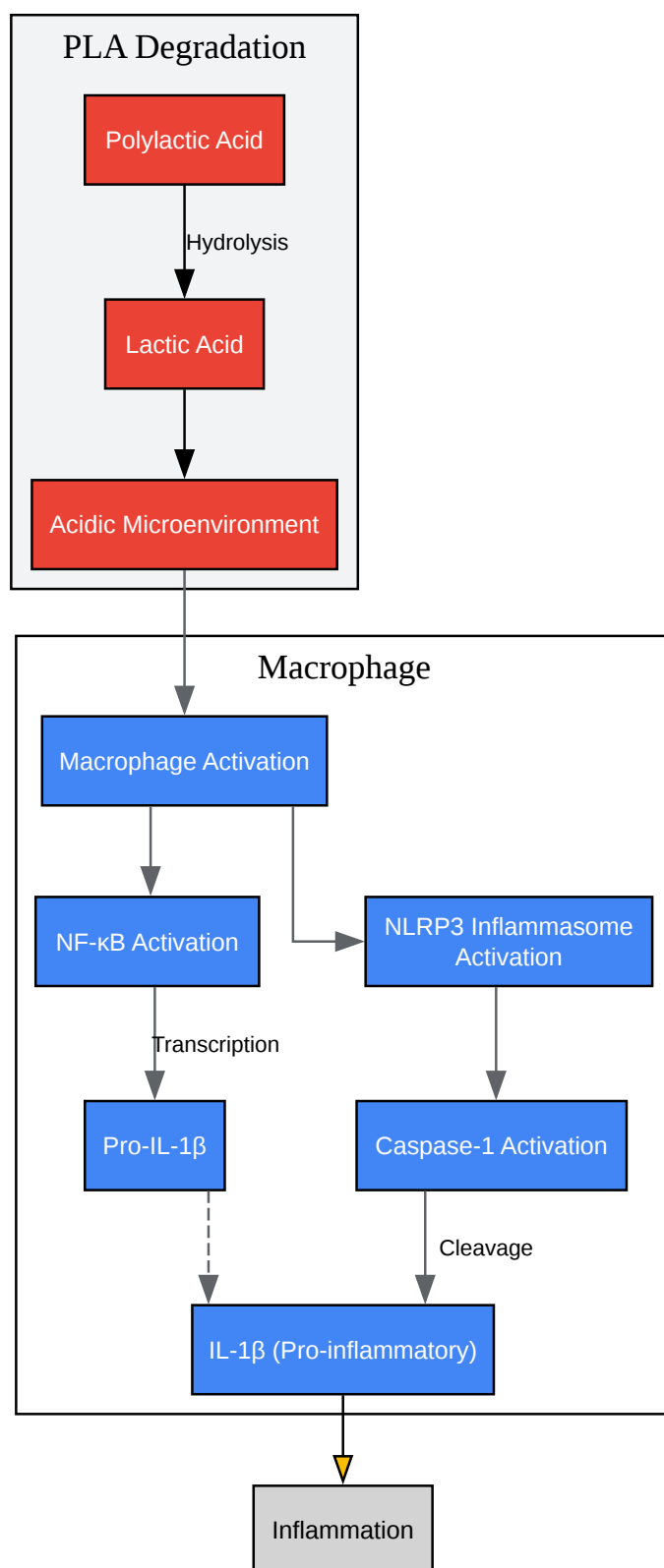
## Terephthalate Polymers (PET)

The cellular response to PET, particularly in particulate form, can involve the activation of inflammatory and oxidative stress pathways. Studies have shown that PET micro- and nanoparticles can be internalized by cells, leading to the production of reactive oxygen species (ROS) and the release of pro-inflammatory cytokines. While specific signaling pathways are still under investigation, the involvement of pathways like NF- $\kappa$ B, which plays a central role in inflammation, is likely.



## Polylactic Acid (PLA)

The degradation of PLA into lactic acid is a key factor influencing its interaction with the immune system. The resulting acidic microenvironment can activate macrophages and other immune cells. This activation can lead to the production of pro-inflammatory cytokines such as IL-1 $\beta$  and TNF- $\alpha$ . A key signaling complex involved in this process is the NLRP3 inflammasome, which is activated by cellular stress signals and leads to the cleavage and activation of caspase-1, which in turn processes pro-IL-1 $\beta$  into its active form.[19] The NF- $\kappa$ B pathway is also a critical regulator of the expression of pro-inflammatory genes in response to PLA degradation products.[17][20][21]



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Inflammatory signaling in response to PLA degradation.

## Conclusion

Both **terephthalate** polymers, exemplified by PET, and polylactic acid demonstrate a generally favorable biocompatibility profile, making them suitable for a wide range of biomedical applications. However, subtle differences exist that may be critical for specific applications. PET is a relatively inert material, with its biocompatibility being primarily influenced by surface properties and potential leachables from manufacturing. In contrast, the biodegradable nature of PLA introduces a dynamic interaction with the biological environment, where the degradation products can modulate the inflammatory response.

For applications requiring long-term stability and minimal tissue interaction, PET may be the preferred choice. For applications where biodegradability and tissue regeneration are desired, PLA offers significant advantages, although careful consideration must be given to managing the potential inflammatory response associated with its degradation. Ultimately, the selection between these two polymer families will depend on a thorough evaluation of the specific requirements of the medical device or drug delivery system, informed by the type of experimental data presented in this guide.

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